3,4-Diphenylcyclopent-3-en-1-one 3,4-Diphenylcyclopent-3-en-1-one
Brand Name: Vulcanchem
CAS No.: 7402-06-4
VCID: VC18742986
InChI: InChI=1S/C17H14O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-10H,11-12H2
SMILES:
Molecular Formula: C17H14O
Molecular Weight: 234.29 g/mol

3,4-Diphenylcyclopent-3-en-1-one

CAS No.: 7402-06-4

Cat. No.: VC18742986

Molecular Formula: C17H14O

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

3,4-Diphenylcyclopent-3-en-1-one - 7402-06-4

Specification

CAS No. 7402-06-4
Molecular Formula C17H14O
Molecular Weight 234.29 g/mol
IUPAC Name 3,4-diphenylcyclopent-3-en-1-one
Standard InChI InChI=1S/C17H14O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-10H,11-12H2
Standard InChI Key MQUNFFXYECDJOU-UHFFFAOYSA-N
Canonical SMILES C1C(=O)CC(=C1C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3,4-Diphenylcyclopent-3-en-1-one (C₁₇H₁₄O) features a cyclopentenone core—a five-membered ring containing a conjugated enone system (α,β-unsaturated ketone). The phenyl groups at the 3- and 4-positions introduce steric bulk and electronic effects that modulate reactivity. The compound’s planar geometry facilitates conjugation between the carbonyl group and the adjacent double bond, enhancing its electrophilicity .

Key Structural Parameters:

  • Molecular Formula: C₁₇H₁₄O

  • Molecular Weight: 234.29 g/mol

  • IUPAC Name: 3,4-diphenylcyclopent-3-en-1-one

  • SMILES: C1C(=O)CC(=C1C2=CC=CC=C2)C3=CC=CC=C3

The enone system’s electron-deficient β-carbon renders it susceptible to nucleophilic attacks, a property exploited in Michael additions and cycloadditions.

Synthesis and Preparation Methods

Claisen-Schmidt Condensation

Alternative routes include Claisen-Schmidt condensations between aryl ketones and aldehydes. For instance, cyclization of 1,3-diphenylpropan-1-one derivatives under basic conditions can yield the target compound.

Chemical Reactivity and Transformations

Oxidation and Reduction

  • Oxidation: Treatment with oxidizing agents like KMnO₄ converts the enone to diketones or quinones.

  • Reduction: Sodium borohydride (NaBH₄) selectively reduces the carbonyl group to a secondary alcohol, yielding 3,4-diphenylcyclopent-3-en-1-ol .

Electrophilic Aromatic Substitution

The phenyl substituents undergo halogenation or nitration. For example, bromination with Br₂ in acetic acid introduces bromine atoms at the para positions of the phenyl rings.

Michael Additions

The enone system participates in Michael additions with nucleophiles such as amines or thiols, forming functionalized cyclopentane derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Aromatic protons resonate at δ 6.5–7.5 ppm, while the vinyl proton adjacent to the carbonyl appears at δ 6.1–6.3 ppm.

  • ¹³C NMR: The carbonyl carbon is observed at ~200 ppm, with sp² carbons in the range of 120–140 ppm.

Infrared Spectroscopy (IR)

A strong absorption band at ~1680 cm⁻¹ confirms the α,β-unsaturated ketone moiety.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 234.1045 ([M+H]⁺), consistent with the molecular formula C₁₇H₁₄O.

Computational Insights

Density functional theory (DFT) studies using the B3LYP/6-31G(d) level predict:

  • HOMO-LUMO Gap: 5.2 eV, indicating moderate reactivity.

  • Electrostatic Potential: The β-carbon exhibits the highest electrophilicity, aligning with its susceptibility to nucleophilic attacks.

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for complex molecules, including natural product analogs and heterocycles. Its rigid structure makes it a valuable scaffold in asymmetric catalysis.

Medicinal Chemistry

Derivatives of 3,4-diphenylcyclopent-3-en-1-one exhibit antimicrobial and anticancer activities in preliminary studies. For example, hydroxylamine derivatives show promise as enzyme inhibitors.

Materials Science

The compound’s conjugated system has been explored in organic semiconductors, where its electron-deficient nature facilitates charge transport.

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